Cas no 1183233-67-1 (2-Cyclopentyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one)

2-Cyclopentyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- 1183233-67-1
- AKOS010227993
- 2-Cyclopentyl-5-ethyl-6-methylpyrimidin-4(3H)-one
- 2-Cyclopentyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one
- 4(3H)-Pyrimidinone, 2-cyclopentyl-5-ethyl-6-methyl-
-
- インチ: 1S/C12H18N2O/c1-3-10-8(2)13-11(14-12(10)15)9-6-4-5-7-9/h9H,3-7H2,1-2H3,(H,13,14,15)
- InChIKey: WYWCSQZPHLOEMF-UHFFFAOYSA-N
- ほほえんだ: O=C1C(CC)=C(C)N=C(C2CCCC2)N1
計算された属性
- せいみつぶんしりょう: 206.141913202g/mol
- どういたいしつりょう: 206.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 336
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 41.5Ų
じっけんとくせい
- 密度みつど: 1.18±0.1 g/cm3(Predicted)
- ふってん: 316.4±25.0 °C(Predicted)
- 酸性度係数(pKa): 9.98±0.50(Predicted)
2-Cyclopentyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C199311-100mg |
2-Cyclopentyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one |
1183233-67-1 | 100mg |
$ 135.00 | 2022-04-01 | ||
TRC | C199311-500mg |
2-Cyclopentyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one |
1183233-67-1 | 500mg |
$ 500.00 | 2022-04-01 | ||
TRC | C199311-1g |
2-Cyclopentyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one |
1183233-67-1 | 1g |
$ 775.00 | 2022-04-01 |
2-Cyclopentyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one 関連文献
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
2-Cyclopentyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-oneに関する追加情報
Introduction to 2-Cyclopentyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one (CAS No. 1183233-67-1)
2-Cyclopentyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. This compound, identified by the CAS number 1183233-67-1, belongs to the dihydropyrimidine class, which is well-documented for its role in medicinal chemistry as a scaffold for various bioactive molecules. The presence of a cyclopentyl group, an ethyl substituent, and a methyl group at specific positions in the pyrimidine ring contributes to its unique chemical properties and reactivity, making it a valuable candidate for further exploration in drug discovery.
The structural features of 2-Cyclopentyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one position it as a promising intermediate in the synthesis of more complex pharmacophores. The dihydropyrimidine core is particularly interesting because it can be modified in multiple ways to develop compounds with tailored biological activities. For instance, the 4-one moiety can be reduced or further functionalized to introduce additional pharmacological targets. This flexibility has made dihydropyrimidines a staple in the design of novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enhanced our ability to predict the biological behavior of such compounds. Studies have shown that modifications at the 2-, 5-, and 6-positions of the dihydropyrimidine ring can significantly influence the potency and selectivity of resulting derivatives. For example, computational studies on 2-Cyclopentyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one have suggested that subtle changes in these regions can modulate interactions with biological targets, offering insights into how to optimize its pharmacological profile.
In the realm of medicinal chemistry, 2-Cyclopentyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one has been explored as a precursor for kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The cyclopentyl group, in particular, is known to enhance binding affinity by improving hydrophobic interactions with protein targets. Furthermore, the ethyl and methyl substituents can fine-tune electronic properties, affecting receptor binding kinetics. These attributes make this compound an attractive building block for designing next-generation kinase inhibitors.
Experimental investigations have also highlighted the synthetic utility of 2-Cyclopentyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one. Researchers have developed efficient synthetic routes that allow for scalable production while maintaining high purity standards. These methods often involve multi-step reactions starting from readily available precursors, such as malonates or acetamides, which are coupled with appropriate carbonyl compounds under acidic or basic conditions. The synthesis typically proceeds through cyclization steps that form the dihydropyrimidine core.
The biological activity of 2-Cyclopentyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one has been evaluated in several preclinical studies. While not yet approved for human use, preliminary data suggest that derivatives of this compound exhibit promising effects against certain disease models. For instance, some analogs have shown inhibitory activity against tyrosine kinases, which are overexpressed in many cancers. Additionally, modifications at the 5-position have been found to enhance selectivity towards specific kinases while minimizing off-target effects.
The development of novel drug candidates is an iterative process that relies heavily on structural optimization. Computational tools play a pivotal role in this endeavor by predicting how structural changes will impact biological activity. For 2-Cyclopentyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one, machine learning models have been trained on large datasets of dihydropyrimidine derivatives to identify patterns that correlate with potency and selectivity. These models can then suggest optimal modifications for further experimental validation.
The importance of diversity-oriented synthesis (DOS) cannot be overstated in modern drug discovery. DOS aims to generate a wide range of molecular structures efficiently to increase the likelihood of finding bioactive compounds. 2-Cyclopentyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one serves as an excellent example of how DOS principles can be applied—its modular structure allows for easy diversification through combinatorial chemistry approaches.
In conclusion,2-Cyclopentyl -5 -ethyl -6 -methyl -3 , 4 -dih ydro py rim idin -4 -one (CAS No . 1183233 -67 -1) represents a significant opportunity for innovation in pharmaceutical research . Its unique structural features , coupled with its synthetic accessibility , make it a valuable scaffold for developing new therapeutics . As computational methods continue to evolve , so too will our ability to harness this compound's potential . Future studies are likely to focus on expanding its chemical space and exploring its applications in treating complex diseases .
1183233-67-1 (2-Cyclopentyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one) 関連製品
- 2229164-18-3(1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid)
- 2138253-72-0(5-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine)
- 2624417-92-9(Benzene, 2-bromo-1-fluoro-3-(methoxymethoxy)-4-methyl-)
- 2098110-76-8(1,2-diazaspiro2.4hept-1-ene-5-carboxylic acid)
- 2012210-38-5(4-(2-chlorothiophen-3-yl)methyloxolan-3-ol)
- 1396632-01-1(1-(3-fluoro-4-methylphenyl)-3-2-(4-methylpiperazin-1-yl)pyrimidin-5-ylurea)
- 1511310-16-9(1H-1,2,4-Triazole, 1-(cyclopropylmethyl)-3-iodo-)
- 1408058-18-3((2-(Methylsulfonyl)phenyl)(phenyl)methanamine)
- 2228048-37-9(tert-butyl 3-(1R)-1-amino-2-hydroxyethylpiperidine-1-carboxylate)
- 2091216-29-2(INDEX NAME NOT YET ASSIGNED)




